molecular formula C9H14N5O4P B000777 Tenofovir CAS No. 147127-20-6

Tenofovir

Numéro de catalogue: B000777
Numéro CAS: 147127-20-6
Poids moléculaire: 287.21 g/mol
Clé InChI: SGOIRFVFHAKUTI-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenofovir: A Nucleotide Reverse Transcriptase Inhibitor for Antiviral Research this compound is a nucleotide analog of adenosine 5'-monophosphate that serves as a critical tool in virology and infectious disease research. Its primary research value lies in its potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). As a prodrug that undergoes intracellular metabolism to its active diphosphate form, this compound diphosphate acts as a chain-terminating inhibitor of viral polymerases. It competes with the natural substrate deoxyadenosine 5'-triphosphate (dATP) for incorporation into nascent viral DNA by reverse transcriptase in HIV and DNA polymerase in HBV. Upon incorporation, the absence of a 3'-hydroxyl group in its acyclic structure prevents the formation of 5' to 3' phosphodiester bonds, thereby terminating DNA chain elongation and inhibiting viral replication . Key Research Applications: • Mechanistic Virology Studies: Investigate the chain termination mechanism of viral DNA synthesis and the function of reverse transcriptase and DNA polymerase enzymes. • Antiviral Drug Development: Used in combination studies with other antiretroviral agents (e.g., emtricitabine, elvitegravir) to evaluate synergistic effects and develop novel therapeutic strategies . • Resistance Profiling: Study viral resistance patterns, as this compound possesses a relatively high genetic barrier to resistance, and investigate associated mutations like the K65R substitution in HIV reverse transcriptase . • Hepatitis B Research: Explore the suppression of HBV replication and the potential for fibrosis and cirrhosis regression in chronic infection models . • Pre-Exposure Prophylaxis (PrEP) Models: Research on-demand prevention strategies for HIV transmission using topical formulations in preclinical models . Researchers should note that this compound is the active moiety of two principal prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), which differ in their pharmacokinetic and safety profiles. TDF is more readily converted to this compound in plasma, while TAF is more stable in plasma and undergoes selective intracellular conversion, leading to higher intracellular concentrations of the active metabolite and lower circulating plasma levels . Handling Note: This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. All safety data sheets and handling protocols should be consulted prior to use.

Propriétés

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040132
Record name Tenofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.87e+00 g/L
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

147127-20-6
Record name Tenofovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147127-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENOFOVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

276 - 280 °C
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Phosphonate Alkylation Approach

The foundational method for Tenofovir synthesis involves the alkylation of 9-[(R )-2-hydroxypropyl]adenine with a phosphorylating agent. As detailed in patent US20130005969A1, this process begins with the condensation of 1-(6-amino-purin-9-yl)-propan-2-ol (1) with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester (2) in the presence of a base such as magnesium tert-butoxide. The reaction proceeds in a non-polar solvent (e.g., toluene) at 74–76°C for 5–6 hours, followed by hydrolysis with aqueous hydrobromic acid to yield this compound (Figure 1).

Key Reaction Parameters:

  • Base: Magnesium tert-butoxide (optimal for minimizing side reactions).

  • Solvent: Toluene or dimethylformamide (DMF).

  • Yield: 85% after purification.

This method’s efficiency stems from the base’s ability to deprotonate the hydroxyl group of (1), facilitating nucleophilic attack on the electrophilic phosphorus center of (2). The use of non-polar solvents reduces byproduct formation, while phase transfer catalysts like tetrabutylammonium bromide enhance reaction kinetics.

Esterification and Salt Formation

This compound’s prodrug derivatives require esterification of the phosphonic acid group. Patent CN110590842A describes the reaction of this compound with chloromethyl isopropyl carbonate (POC) in acetonitrile, catalyzed by tetrabutylammonium bromide (TBAB) and potassium carbonate. The inclusion of ammonium phosphate as an auxiliary agent suppresses impurities generated from POC degradation, such as formaldehyde-derived adducts.

Optimized Conditions:

  • Catalyst: TBAB (0.5 equiv relative to this compound).

  • Temperature: 40–50°C.

  • Yield: 71.6% purity after single-step crystallization.

Chemoenzymatic Synthesis Strategies

Stereoselective Reduction Using Alcohol Dehydrogenase

A 2023 Journal of Organic Chemistry study introduced a chemoenzymatic route leveraging alcohol dehydrogenase (ADH) from Lactobacillus kefir for asymmetric synthesis. The reduction of 1-(6-chloro-9H -purin-9-yl)propan-2-one (3) with lyophilized E. coli cells expressing ADH yielded (R )-1-(6-chloro-9H -purin-9-yl)propan-2-ol (4) with >99% enantiomeric excess (ee) and 86% yield. Subsequent amination with ammonium-saturated methanol and phosphorylation with tosylated diethyl(hydroxymethyl) phosphonate completed the synthesis.

Advantages:

  • Stereoselectivity: >99% ee eliminates the need for chiral chromatography.

  • Sustainability: Biocatalysts reduce reliance on harsh reagents.

Kinetic Resolution via Lipase Catalysis

An alternative enzymatic approach employs Burkholderia cepacia lipase (Amano PS-IM) for the kinetic resolution of racemic intermediates. In a toluene/vinyl acetate system, the lipase selectively acetylates the (S )-enantiomer of 1-(6-amino-purin-9-yl)propan-2-ol, leaving the desired (R )-alcohol for further phosphorylation. While this method achieves 99% ee, its lower yield (47%) limits industrial applicability.

Process Optimization and Yield Enhancements

Recent innovations focus on solvent selection, catalyst recycling, and impurity control. For instance, substituting DMF with N-methylpyrrolidone (NMP) in phosphorylation reactions reduces side-product formation while maintaining reaction rates. Additionally, the integration of molecular sieves during esterification steps minimizes water content, preventing hydrolysis of reactive intermediates.

Table 1: Comparative Analysis of this compound Synthesis Methods

MethodCatalyst/EnzymeSolventYield (%)ee (%)
Phosphonate AlkylationMg tert-butoxideToluene85N/A
Esterification (POC)TBAB/K2CO3Acetonitrile71.6*N/A
ADH ReductionL. kefir ADHAqueous86>99
Lipase ResolutionB. cepacia lipaseToluene4799

*Purity after crystallization.

Challenges and Impurity Management

Degradation of chloromethyl isopropyl carbonate (POC) under alkaline conditions remains a critical challenge, generating formaldehyde and subsequent impurities (e.g., impurity A/B). Patent CN110590842A addresses this by introducing ammonium phosphate as a scavenger, forming stable adducts with reactive aldehydes. Similarly, controlling reaction temperatures below 50°C in esterification steps mitigates thermal decomposition .

Analyse Des Réactions Chimiques

Types de réactions : Le ténofovir subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

Le ténofovir a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le ténofovir exerce ses effets en inhibant l'activité de la transcriptase inverse du VIH-1 et de la polymérase du VHB. Une fois à l'intérieur de la cellule, le ténofovir est phosphorylé en diphosphate de ténofovir, qui entre en compétition avec le substrat naturel désoxyadénosine 5'-triphosphate . Cette compétition entraîne la terminaison de l'élongation de la chaîne d'ADN, empêchant ainsi la réplication virale . Les cibles moléculaires du ténofovir comprennent l'enzyme transcriptase inverse du VIH et l'enzyme polymérase du VHB .

Applications De Recherche Scientifique

HIV Treatment

Tenofovir disoproxil fumarate (TDF) has been a preferred backbone in ART regimens for HIV. Clinical studies have shown that TDF is effective in both treatment-naive and treatment-experienced patients. In phase III trials, TDF demonstrated comparable efficacy to other antiretrovirals such as efavirenz, with lower toxicity profiles .

Table 1: Efficacy of this compound in HIV Treatment

StudyPopulationInterventionOutcome
ADVANCE1000 participantsTAF vs TDF vs Standard CareNon-inferiority in viral suppression
GasselinTreatment-naive patientsSingle-dose oral TDF8x higher this compound-diphosphate levels
RobbinsIn vitro studiesTDF vs this compound>100-fold increase in anti-HIV activity

Pre-Exposure Prophylaxis (PrEP)

This compound is also utilized for PrEP to prevent HIV acquisition in high-risk populations. The CAPRISA 004 trial demonstrated that topical this compound gel significantly reduced the risk of HIV infection among women. Additionally, oral formulations of this compound combined with emtricitabine have shown efficacy in various studies .

Table 2: Efficacy of this compound in PrEP Studies

StudyPopulationInterventionOutcome
CAPRISA 004South African womenTopical this compound gelSignificant reduction in HIV risk
VOICEHigh-risk womenDaily oral TDFEfficacy data pending
FACTS 001Diverse South African womenPeri-coital use of gelConfirmatory study ongoing

Hepatitis B Treatment

This compound is effective against hepatitis B virus (HBV), with studies indicating that it can reduce viral load to undetectable levels within one year of treatment. Its use has transformed the management of chronic HBV infections, making it a first-line treatment option .

Table 3: Efficacy of this compound in Hepatitis B Treatment

StudyPopulationInterventionOutcome
Long-term follow-upChronic HBV patientsDaily this compoundUndetectable viral DNA levels after one year

Safety Profile and Resistance

While this compound is generally well-tolerated, some concerns regarding renal toxicity and bone mineral density (BMD) loss have been raised, particularly with long-term use . However, newer formulations such as this compound alafenamide (TAF) have shown improved safety profiles with less impact on renal function and BMD .

Case Studies and Research Insights

Recent research has focused on optimizing the delivery methods for this compound to enhance adherence and efficacy. For instance, studies on the pharmacokinetics of topical formulations have indicated that higher concentrations of the drug can be achieved at the site of potential infection, leading to better protective outcomes against HIV .

Activité Biologique

Tenofovir is an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and metabolic pathways.

This compound acts primarily by inhibiting viral replication through competitive inhibition of viral polymerases. The active form, this compound diphosphate (TFV-DP), competes with natural nucleotides for incorporation into viral DNA. This inhibition is particularly potent against HBV polymerase, where TFV-DP demonstrates a KiK_i value of 0.18 μM, indicating a strong affinity compared to the natural substrate dATP (0.38 μM) .

Table 1: In Vitro Activity of this compound Against HBV

CompoundEC50 (μM)Mechanism of Action
This compound1.1Competitive inhibition of HBV polymerase
Adefovir0.8Competitive inhibition
This compound Disoproxil Fumarate0.02Enhanced potency with prodrug

Pharmacokinetics and Metabolism

This compound is phosphorylated intracellularly to its active form, TFV-DP, which has a long half-life (approximately 95 hours) in hepatic cells. Studies show that TFV-DP can reach concentrations of up to 6 μM in HepG2 cells, significantly enhancing its antiviral efficacy . The metabolism of this compound involves conversion to both this compound monophosphate (TFV-MP) and TFV-DP, with TFV-DP being the predominant active metabolite.

Clinical Efficacy

This compound has been extensively studied in clinical trials for both HIV treatment and prevention. The DISCOVER study demonstrated that emtricitabine combined with this compound alafenamide is effective for pre-exposure prophylaxis (PrEP) against HIV, showing non-inferior efficacy compared to emtricitabine and this compound disoproxil fumarate over a follow-up period of 96 weeks . The incidence of HIV infections was lower in the this compound alafenamide group compared to the disoproxil fumarate group.

Table 2: Clinical Outcomes from the DISCOVER Study

Treatment GroupHIV Infections (per 100 person-years)Follow-Up Duration
Emtricitabine + this compound Alafenamide0.1696 weeks
Emtricitabine + this compound Disoproxil Fumarate0.3096 weeks

Case Studies and Emerging Research

Recent case studies have explored the broader implications of this compound beyond HIV and HBV treatment. One notable case reported a reduction in disease activity in an HIV-positive patient with multiple sclerosis when treated with this compound-containing antiretrovirals . This suggests potential off-label uses for this compound that warrant further investigation.

Q & A

Q. What experimental models are most appropriate for comparing the efficacy of tenofovir disoproxil fumarate (TDF) and this compound alafenamide (TAF) in preclinical studies?

Methodological Answer:

  • Use pharmacokinetic (PK)/pharmacodynamic (PD) modeling to compare intracellular this compound diphosphate (TFV-DP) levels, which correlate with antiviral efficacy. For TAF, prioritize peripheral blood mononuclear cell (PBMC) assays due to its enhanced lymphoid tissue penetration .
  • Employ Box-Behnken designs (BBD) for optimizing nanoparticle formulations, allowing three-factor analysis (e.g., drug loading, particle size, release kinetics) with minimal experimental runs (e.g., 15 runs for 3 factors) .

Q. How should researchers design studies to assess renal safety in this compound-based regimens?

Methodological Answer:

  • Use Cockcroft-Gault and CKD-EPI equations to monitor creatinine clearance (CrCl) and glomerular filtration rate (GFR) longitudinally. In the Bangkok this compound Study, CrCl declined by 3.92 mL/min in TDF users vs. controls, with resolution post-discontinuation .
  • Stratify cohorts by baseline renal function and protease inhibitor (PI) use, as ritonavir-boosted PIs exacerbate TDF nephrotoxicity (e.g., 3.9% CrCl decline in PI+TDF vs. 1.2% in non-TDF groups) .

Q. What statistical methods resolve contradictions in clinical trial outcomes for this compound-based HIV prevention?

Methodological Answer:

  • Apply restricted mean survival time (RMST) analysis to compare HCC risk between this compound and entecavir. In a meta-analysis, RMST showed a negligible difference (0.033 years at 5 years), despite Cox models suggesting significance .
  • Use competing risk models to account for dropout rates and comorbidities in trials with high heterogeneity (e.g., VOICE trial, where adherence confounded efficacy results) .

Advanced Research Questions

Q. How can population pharmacokinetic (popPK) models address variability in this compound exposure among patients with chronic kidney disease (CKD)?

Methodological Answer:

  • Develop Bayesian popPK models integrating sparse sampling data from real-world cohorts. For TAF, prioritize plasma this compound and intracellular TFV-DP measurements to quantify exposure-response relationships in CKD patients .
  • Validate models using therapeutic drug monitoring (TDM) data, adjusting for covariates like body weight and CYP3A5 polymorphisms, which influence this compound metabolism .

Q. What molecular mechanisms underpin this compound-associated mitochondrial toxicity in renal proximal tubules?

Methodological Answer:

  • Conduct FMO (Frontier Molecular Orbital) analysis to map charge transfer pathways in this compound. Studies show π→π* and n→π* transitions correlate with nephrotoxicity, as evidenced by HOMO-LUMO gaps in DFT simulations .
  • Use ABCC2 haplotype screening to identify genetic susceptibility to tubular dysfunction. ABCC2 mutations increase this compound retention in proximal tubules, elevating toxicity risk 2.7-fold .

Q. How do resistance patterns differ between TDF and TAF in long-term antiretroviral therapy (ART)?

Methodological Answer:

  • Perform deep sequencing of HIV reverse transcriptase (RT) in virologic failures. In a 3-year trial, K65R mutations emerged in 8 TDF recipients vs. 2 stavudine recipients (p=0.06), suggesting higher barrier with TAF .
  • Analyze phylogenetic trees to distinguish transmitted vs. acquired resistance in PrEP studies, where low adherence (e.g., VOICE trial) masks true resistance rates .

Contradiction Analysis

  • VOICE vs. Partners PrEP Trials: While VOICE reported 6% HIV incidence in both this compound and placebo arms , Partners PrEP showed 67% efficacy. Key methodological differences:
    • Adherence Monitoring: VOICE used self-reporting; Partners PrEP used plasma TFV detection.
    • Population: VOICE enrolled high-risk women with low PrEP literacy; Partners PrEP targeted serodiscordant couples .
  • Resolution: Incorporate biomarkers (e.g., hair this compound levels) and real-time PK monitoring in future trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir
Reactant of Route 2
Reactant of Route 2
Tenofovir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.